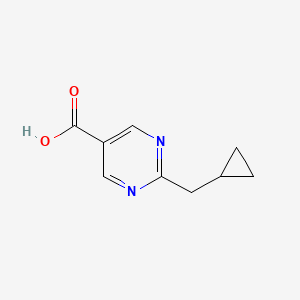

2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H10N2O2 |

|---|---|

Molekulargewicht |

178.19 g/mol |

IUPAC-Name |

2-(cyclopropylmethyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-4-10-8(11-5-7)3-6-1-2-6/h4-6H,1-3H2,(H,12,13) |

InChI-Schlüssel |

NCFFJDWTHUOQHL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1CC2=NC=C(C=N2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approach

Pyrimidine Ring Formation : The synthesis often starts with the formation of the pyrimidine ring. This can be achieved through condensation reactions involving appropriate precursors like aminopyrazoles or other heterocyclic compounds.

Introduction of Cyclopropylmethyl Group : The cyclopropylmethyl group can be introduced via nucleophilic substitution or cross-coupling reactions. For instance, a Suzuki coupling reaction could be used if a suitable boronic acid or ester is available.

Carboxylation : The introduction of the carboxylic acid group at the 5-position may involve oxidation or direct carboxylation methods, depending on the intermediate structures available.

Specific Synthetic Steps

Analysis of Synthetic Routes

Comparison of Synthetic Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Suzuki Coupling | High yield, versatile | Requires palladium catalyst, can be expensive |

| Nucleophilic Substitution | Simple, cost-effective | May require harsh conditions, lower yields |

| Ring Closure | Efficient for forming complex rings | Often requires specific conditions and reagents |

Challenges and Considerations

- Selectivity : Ensuring the correct regioselectivity during the introduction of functional groups is crucial.

- Yield Optimization : Conditions such as temperature, solvent, and catalyst choice can significantly affect yields.

- Purification : Effective purification methods, such as chromatography, are essential for obtaining pure products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethyl group or other substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxyl derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.21 g/mol

- IUPAC Name : 2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid

- Structural Features : The presence of a cyclopropylmethyl group and a carboxylic acid functional group enhances its chemical reactivity and biological activity.

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts:

- Anti-inflammatory Activity : Research indicates that 2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have shown that this compound can effectively reduce levels of prostaglandin E2 (PGE2), a key mediator of inflammation. The IC50 values for COX-2 inhibition have been reported to be comparable to standard anti-inflammatory drugs like celecoxib .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. It may interact with bacterial enzymes or receptors, leading to its efficacy in treating infections .

Synthesis of Complex Derivatives

As a versatile building block in organic synthesis, 2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid can be utilized to create more complex pyrimidine derivatives. This application is vital for the development of novel pharmaceuticals and agrochemicals .

Case Studies

Several case studies highlight the effectiveness of 2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid in various applications:

Case Study 1: Inhibition of COX Enzymes

In vitro assays demonstrated that this compound significantly inhibits COX activity, leading to decreased levels of inflammatory mediators in cultured cells. This suggests potential therapeutic applications in diseases characterized by chronic inflammation, such as arthritis and other inflammatory disorders .

Case Study 2: Antimicrobial Screening

Antimicrobial assays revealed that 2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid exhibits activity against specific Gram-positive and Gram-negative bacteria. Further research is needed to determine the full spectrum of its antimicrobial efficacy and potential resistance mechanisms .

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position : The cyclopropyl group in the target compound at position 2 distinguishes it from analogs like 4-cyclopropyl derivatives .

- Electronic Effects : Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, enhancing acidity and altering solubility compared to alkyl or cyclopropyl substituents.

- Biological Implications: The cyclopropylmethyl group may improve metabolic stability over simpler alkyl chains (e.g., methyl or isopropyl in ) due to its rigid, non-planar structure .

Physicochemical Properties

*Estimated based on analogs like 4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid .

Biologische Aktivität

2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid is an organic compound characterized by its unique structure, featuring a pyrimidine ring with a cyclopropylmethyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the development of novel therapeutic agents.

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : Approximately 178.19 g/mol

- Structure : The compound consists of a pyrimidine core substituted with a cyclopropylmethyl group at the 2-position and a carboxylic acid at the 5-position.

Biological Activity Overview

Research indicates that 2-(cyclopropylmethyl)pyrimidine-5-carboxylic acid may exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : The compound may interact with inflammatory pathways, potentially reducing inflammation.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which is crucial for drug development.

The biological activity of 2-(cyclopropylmethyl)pyrimidine-5-carboxylic acid is likely mediated through several mechanisms:

- Enzyme Binding : The compound's ability to bind to specific enzymes or receptors may inhibit their activity, leading to therapeutic effects.

- Cell Signaling Modulation : By interacting with cellular pathways, it may influence processes like apoptosis and cell proliferation.

- Structural Similarity to Known Inhibitors : Its structural features resemble other biologically active compounds, suggesting potential for similar mechanisms.

Research Findings and Case Studies

- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of pyrimidine compounds can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to 2-(cyclopropylmethyl)pyrimidine-5-carboxylic acid showed IC₅₀ values in the low micromolar range against cancer cells such as HepG2 and MDA-MB-231, indicating significant antiproliferative activity .

- Anti-inflammatory Activity : Compounds with similar pyrimidine structures have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

- Enzyme Inhibition Studies : Interaction studies involving this compound suggest potential binding affinity with various enzymes, which could be explored further for therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | CAS Number | IC₅₀ (µM) | Activity Type |

|---|---|---|---|

| 2-Methylpyrimidine-5-carboxylic acid | 5194-32-1 | 10.5 | Anticancer |

| 4-Aminopyrimidine-5-carboxylic acid | 20737-41-1 | 12.0 | Anti-inflammatory |

| Ethyl 2-methylpyrimidine-5-carboxylate | 2134-38-5 | 15.4 | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(cyclopropylmethyl)pyrimidine-5-carboxylic acid, and how can purity be validated?

- Methodology : Synthesis typically involves multi-step reactions, starting with pyrimidine ring formation followed by cyclopropane substitution. For example:

Pyrimidine core construction : Use cyclocondensation of urea derivatives with β-keto esters under acidic conditions.

Cyclopropylmethyl introduction : Employ alkylation using cyclopropylmethyl halides or Mitsunobu reactions with cyclopropanemethanol .

Carboxylic acid functionalization : Oxidize a methyl or hydroxymethyl group at the 5-position using KMnO₄ or RuO₄ under controlled conditions.

- Purity validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H/¹³C NMR (DMSO-d₆, δ 8.5–9.0 ppm for pyrimidine protons) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 2-(cyclopropylmethyl)pyrimidine-5-carboxylic acid from structurally similar analogs?

- NMR :

- Cyclopropylmethyl protons appear as a multiplet (δ 0.5–1.5 ppm) with coupling constants (J = 4–8 Hz) characteristic of cyclopropane ring strain.

- Pyrimidine protons resonate at δ 8.5–9.0 ppm (deshielded due to electron-withdrawing carboxylic acid) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Solubility : Limited solubility in water (use DMSO or DMF for stock solutions). Soluble in polar aprotic solvents (e.g., THF, MeOH) .

- Stability :

- Store at –20°C under inert atmosphere to prevent decarboxylation.

- Avoid prolonged exposure to light or basic conditions, which may degrade the cyclopropane ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 2-(cyclopropylmethyl)pyrimidine-5-carboxylic acid in multi-step syntheses?

- Key variables :

- Temperature : Cyclopropane alkylation requires low temperatures (–10°C to 0°C) to minimize ring-opening side reactions.

- Catalyst : Use Pd(OAc)₂ or CuI for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .

- Workup : Acidic aqueous extraction (pH 3–4) isolates the carboxylic acid while removing unreacted starting materials .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays) for pyrimidine-5-carboxylic acid derivatives?

- Reproducibility checks :

Validate microbial strains (e.g., E. coli ATCC 25922) using CLSI guidelines .

Control solvent effects (DMSO <1% v/v) to avoid false negatives.

- Mechanistic studies :

- Compare MIC (Minimum Inhibitory Concentration) values with structural analogs to identify substituent effects.

- Use molecular docking (e.g., AutoDock Vina) to predict binding to target enzymes (e.g., dihydrofolate reductase) .

Q. How can computational methods (DFT, MD simulations) predict the reactivity of the cyclopropylmethyl group in functionalization reactions?

- DFT : Calculate bond dissociation energies (BDEs) for cyclopropane C-C bonds to assess ring stability under reaction conditions.

- MD simulations : Model solvent effects on transition states during nucleophilic substitution or oxidation steps.

- Outcome : Predict regioselectivity in electrophilic attacks (e.g., bromination occurs preferentially at the pyrimidine C4 position) .

Q. What are the challenges in characterizing degradation products of this compound under accelerated stability testing?

- Degradation pathways :

- Thermal : Decarboxylation to 2-(cyclopropylmethyl)pyrimidine.

- Photolytic : Cyclopropane ring opening to form allylic intermediates .

- Analytical tools :

- LC-MS/MS to detect low-abundance degradation products.

- Isotopic labeling (¹³C-carboxylic acid) tracks CO₂ release during decarboxylation .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.